Androsta-1,4,9(11)-triene-3,17-dione is derived from natural steroid precursors such as androstenedione. It is synthesized through various chemical processes that involve modifications of steroid structures. The compound belongs to the class of steroids and is specifically categorized as an anabolic agent due to its effects on muscle growth and metabolism.
The synthesis of Androsta-1,4,9(11)-triene-3,17-dione can be achieved through several methods, primarily involving chemical transformations of steroid precursors. A notable method includes:
This method is advantageous due to its cost-effectiveness and simplicity compared to traditional synthesis methods that may require extreme conditions or expensive reagents.
Androsta-1,4,9(11)-triene-3,17-dione has a complex molecular structure characterized by several key features:
The structural configuration influences its interaction with biological targets such as enzymes involved in steroid metabolism .
Androsta-1,4,9(11)-triene-3,17-dione is involved in various chemical reactions that facilitate its conversion into other biologically active compounds:
These reactions are typically facilitated by specific reagents and catalysts under controlled conditions .
The primary mechanism of action for Androsta-1,4,9(11)-triene-3,17-dione involves its role as an aromatase inhibitor:
This mechanism makes it a candidate for therapeutic applications in conditions like breast cancer where estrogen plays a critical role .
Androsta-1,4,9(11)-triene-3,17-dione exhibits several important physical and chemical properties:
These properties are critical for its handling during synthesis and application in research settings .
Androsta-1,4,9(11)-triene-3,17-dione has diverse applications across various fields:
The versatility of Androsta-1,4,9(11)-triene-3,17-dione highlights its significance in both clinical applications and fundamental scientific research.
The systematic IUPAC name for this compound is (8R,9S,10R,13S,14S)-10,13-Dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-1,4,9(11)-triene-3,17-dione. Its molecular formula is C₁₉H₂₂O₂, corresponding to a molecular weight of 282.38 g/mol [1] [3]. The stereochemical configuration is defined by the chiral centers at positions C-8, C-9, C-10, C-13, and C-14, which adopt the trans fusion typical of steroidal skeletons. The A-ring features a conjugated 1,4,9(11)-triene system, while the D-ring contains a 17-ketone. The Δ⁹(¹¹) double bond introduces rigidity in the B/C-ring junction, influencing overall molecular planarity [5].
X-ray crystallography reveals a distorted tetracyclic framework with bond length alterations consistent with extended conjugation. The A-ring’s 1,4-diene system shows bond lengths averaging 1.34 Å for C1-C2 and 1.36 Å for C4-C5, characteristic of electron delocalization. The C9(11)-C10 bond length (1.49 Å) confirms its double-bond character [5].
¹H NMR spectroscopy (400 MHz, CDCl₃) exhibits key signals reflecting the triene system and angular methyl groups [4]:
Table 1: Key ¹H NMR Assignments
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
---|---|---|---|
H-1 | 6.20 | dd | 10.0 |
H-2 | 6.25 | dd | 10.0 |
H-4 | 5.95 | s | - |
H-11 | 5.72 | br s | - |
19-CH₃ | 1.25 | s | - |
18-CH₃ | 0.98 | s | - |
¹³C NMR data confirm carbonyl positions: C-3 (δ 199.2 ppm) and C-17 (δ 220.1 ppm). Olefinic carbons C-1 (δ 128.5 ppm), C-2 (δ 146.3 ppm), C-4 (δ 124.1 ppm), C-5 (δ 158.9 ppm), C-9 (δ 153.2 ppm), and C-11 (δ 117.4 ppm) corroborate the triene topology [3] [8].
Density Functional Theory (DFT) calculations (B3LYP/6-311G*) demonstrate that the 1,4,9(11)-triene system stabilizes the A-ring in a *half-chair conformation, while the B/C rings adopt chair and twist-boat forms due to steric strain from Δ⁹(¹¹) unsaturation. The energy barrier for A-ring inversion is 8.2 kcal/mol, lower than in saturated analogs (≥12 kcal/mol), indicating enhanced flexibility. Electrostatic potential maps reveal high electron density at C-3/C-17 carbonyls (partial charge: −0.42 e) and C-1/C-4 carbons (−0.38 e), rationalizing electrophilic reactivity patterns [5] [9].
Table 2: Computational Parameters of Conformational Isomers
Parameter | A-Ring Half-Chair | A-Ring Twist | Energy Difference (kcal/mol) |
---|---|---|---|
Dihedral Angle C1-C2 | −15.3° | 42.8° | 1.7 |
Dihedral Angle C4-C5 | 178.1° | −28.9° | 3.2 |
Total Strain Energy | 18.4 kcal/mol | 21.6 kcal/mol | 3.2 |
Compared to Androsta-1,4-diene-3,17-dione (C₁₉H₂₄O₂), the 9(11)-unsaturation in Androsta-1,4,9(11)-triene-3,17-dione reduces molecular weight by 2 Da (due to two additional H⁺ losses) and elongates the conjugated system. NMR data show downfield shifts of H-11 (Δδ +0.8 ppm) and C-9 (Δδ +10.2 ppm), confirming extended π-delocalization [4] [7].
Androsta-1,4,6-triene-3,17-dione (C₁₉H₂₂O₂) shares the molecular formula but exhibits distinct unsaturation patterns. Its ¹H NMR spectrum shows H-6 at δ 6.45 ppm (vs. H-11 at δ 5.72 ppm in the 9(11)-isomer), and its UV spectrum has λₘₐₓ at 285 nm (ε = 15,000 M⁻¹cm⁻¹) versus 278 nm (ε = 12,500 M⁻¹cm⁻¹) for the 1,4,9(11)-triene, indicating differing electronic environments [3] [8].
Table 3: Structural and Spectral Comparison of Androstane Derivatives
Parameter | Androsta-1,4,9(11)-triene-3,17-dione | Androsta-1,4-diene-3,17-dione | Androsta-1,4,6-triene-3,17-dione |
---|---|---|---|
Molecular Formula | C₁₉H₂₂O₂ | C₁₉H₂₄O₂ | C₁₉H₂₂O₂ |
Key Unsaturation | Δ¹,⁴,⁹(¹¹) | Δ¹,⁴ | Δ¹,⁴,⁶ |
¹³C Carbonyl Shift (C3) | 199.2 ppm | 198.8 ppm | 199.5 ppm |
UV λₘₐₓ (in ethanol) | 278 nm | 244 nm | 285 nm |
Calculated Dipole Moment | 5.8 Debye | 4.2 Debye | 6.1 Debye |
The 9(11)-unsaturation induces greater planarity in the B/C rings, lowering steric compression between C-19 methyl and C-11 hydrogen (distance: 2.8 Å vs. 2.3 Å in saturated analogs). This facilitates electrophilic additions at C-6 or C-11, as predicted by Fukui function analysis [5] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8